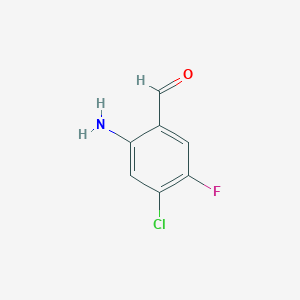
2-Amino-4-chloro-5-fluorobenzaldehyde
Cat. No. B2980681
Key on ui cas rn:
184844-05-1
M. Wt: 173.57
InChI Key: XXICUUMWAHBIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09303028B2
Procedure details


A mixture of 2-amino-4-chloro-5-fluorobenzaldehyde (0.30 g, 1.73 mmol) and urea (1.04 g, 17.3 mmol) was heated to 180° C. for 1 h, then cooled to RT. The solid was then suspended in a mixture of EtOAc and water and then it was filtered and the collected solid was washed with water several times, then air-dried. This intermediate quinazolinone was then suspended in phosphorus oxychloride (3.0 mL, 32.2 mmol) and then heated to 100° C. for 1 h. After cooling to RT, the mixture was added dropwise to an ice-water mixture. The mixture was stirred for 5 minutes and then the product was extracted into EtOAc (3×). The combined extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give an oil that was purified by silica gel chromatography to give 2,7-dichloro-6-fluoroquinazoline as a white solid (46 mg, 12% yield). m/z=217 (M+1).



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
12%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[CH:4]=O.N[C:13]([NH2:15])=O.P(Cl)(Cl)([Cl:18])=O>CCOC(C)=O.O>[Cl:18][C:13]1[N:15]=[CH:4][C:3]2[C:2](=[CH:9][C:8]([Cl:10])=[C:7]([F:11])[CH:6]=2)[N:1]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=O)C=C(C(=C1)Cl)F
|
|
Name
|
|
|
Quantity
|
1.04 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to RT
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the collected solid was washed with water several times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to RT
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted into EtOAc (3×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C=N1)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46 mg | |
| YIELD: PERCENTYIELD | 12% | |
| YIELD: CALCULATEDPERCENTYIELD | 12.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
